6-Iodochroman-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-Iodochroman-4-one involves various strategies, including the transformation of precursors through diazotization and treatment with aqueous KI to introduce the iodine moiety. An efficient synthesis method starting from 6-amino-2,2-dimethylchroman-4-one has been reported, showcasing the versatility in generating iodochroman derivatives (Kamat, Asolkar, & Kirtany, 2013).

Molecular Structure Analysis

The molecular structure of 6-Iodochroman-4-one derivatives and related compounds reveals significant insights into their reactivity and potential applications. For instance, the structural determination of iodobismuthates and iodoplumbates through X-ray diffraction and other spectroscopic methods highlights the importance of the iodine moiety in defining the electronic and geometric characteristics of these compounds (Wu, Wu, & Chen, 2009).

Chemical Reactions and Properties

Chemical reactions involving 6-Iodochroman-4-one are diverse, including its reactivity towards nitrogen nucleophiles to afford a variety of quinazolinone derivatives and related systems with potential antimicrobial activities. The iodine atom plays a crucial role in facilitating these transformations, making 6-Iodochroman-4-one a valuable intermediate in synthetic organic chemistry (Eissa, Hebash, Riya, & Ramadan, 2013).

Applications De Recherche Scientifique

Understanding Structural Features in Iodoplumbate and Iodobismuthate : It is used to study structural features, cation effects, ligand effects, and hetero metal-iodine bonding effects in iodoplumbate and iodobismuthate (Li‐Ming Wu, Wu Xintao, & Ling Chen, 2009).

Preparation of Lanthanide-Containing Metalloviologen-Based Inorganic-Organic Hybrids : It aids in the preparation of these hybrids, which exhibit reversible thermochromism and effective photocurrent responses (Daoyong Wang et al., 2018).

Synthesis of Rubromycin Type Target Structures : It is utilized for synthesizing rubromycin type target structures through palladium-catalyzed coupling reactions (M. Brasholz, Xiao-Yi Luan, & H. Reissig, 2005).

Recyclable 'Iodoarene' for α-Tosyloxylation of Enolizable Ketones : It acts as a recyclable 'iodoarene' used for α-tosyloxylation of enolizable ketones via in situ generation of hypervalent iodine(III) species (Prerana B. Thorat et al., 2014).

Light-Harvesting Materials for All-Solid Solar Cells : Iodobismuthates, including compounds related to 6-Iodochroman-4-one, are proposed as light-harvesting materials due to their intense red color and direct band gaps, relevant for all-solid solar cells (Natalie A. Yelovik et al., 2016).

Synthesis Support for Lactarochromal : The efficient and simple synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one provides synthetic support for confirming the assigned structure of lactarochromal (V. P. Kamat, R. Asolkar, & J. K. Kirtany, 2013).

Safety And Hazards

Orientations Futures

The chroman-4-one framework, which includes 6-Iodochroman-4-one, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Future research could focus on improving the methodologies of synthesizing 4-chromanone-derived compounds and exploring their potential biological and pharmaceutical applications .

Propriétés

IUPAC Name |

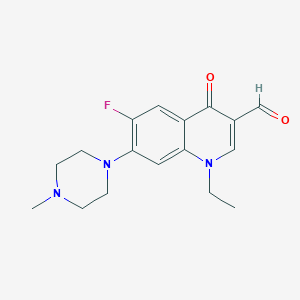

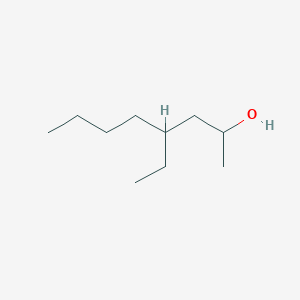

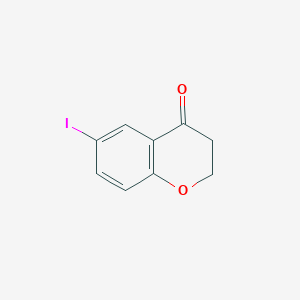

6-iodo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUOLEARZNZVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393842 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodochroman-4-one | |

CAS RN |

101714-35-6 | |

| Record name | 6-iodochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)

![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)